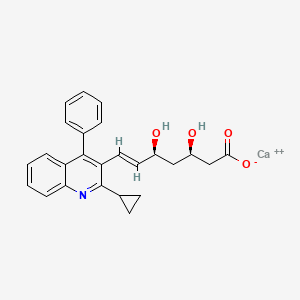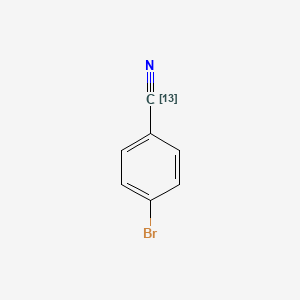
4-Bromobenzonitrile-cyano-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzonitrile-cyano-13C is a stable isotope-labeled compound with the molecular formula 13CC6H4BrN. It is a derivative of 4-bromobenzonitrile, where the cyano group is labeled with carbon-13 (^13C). This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzonitrile-cyano-13C typically involves the introduction of the ^13C isotope into the cyano group of 4-bromobenzonitrile. One common method is the reaction of 4-bromobenzonitrile with potassium cyanide (KCN) labeled with ^13C under suitable conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The compound is then purified and packaged for use in research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobenzonitrile-cyano-13C undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as the Suzuki cross-coupling reaction.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used
Common Reagents and Conditions
Suzuki Cross-Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Reduction: Uses strong reducing agents like LiAlH4 in anhydrous solvents.
Oxidation: Uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 4-bromoaniline.
Oxidation: Formation of 4-bromobenzoic acid
Wissenschaftliche Forschungsanwendungen
4-Bromobenzonitrile-cyano-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and kinetics.
Biology: Used in metabolic studies and tracing experiments.
Medicine: Used in the development of diagnostic tools and imaging agents.
Industry: Used in the synthesis of pharmaceuticals and other organic compounds .
Wirkmechanismus
The mechanism of action of 4-Bromobenzonitrile-cyano-13C depends on the specific application and reaction it is involved inThe molecular targets and pathways involved vary depending on the specific study or application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrobenzonitrile-cyano-13C
- Methyl-4-amino-15N-picolinate-α-13C
- Potassium selenocyanate-13C,15N
- Cyanogen bromide-13C,15N
- 1-Bromo-3-fluorobenzene-13C6
Uniqueness
4-Bromobenzonitrile-cyano-13C is unique due to its specific isotopic labeling, which allows for detailed studies in various fields. Its bromine and cyano groups provide versatile reactivity, making it useful in a wide range of chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H4BrN |
|---|---|
Molekulargewicht |
183.01 g/mol |
IUPAC-Name |
4-bromobenzonitrile |
InChI |
InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i5+1 |
InChI-Schlüssel |
HQSCPPCMBMFJJN-HOSYLAQJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[13C]#N)Br |
Kanonische SMILES |
C1=CC(=CC=C1C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


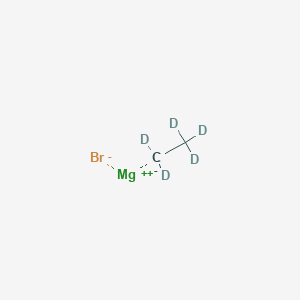
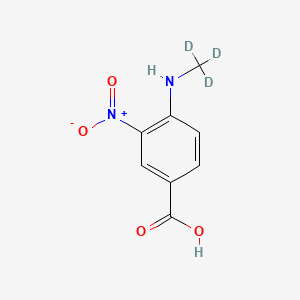
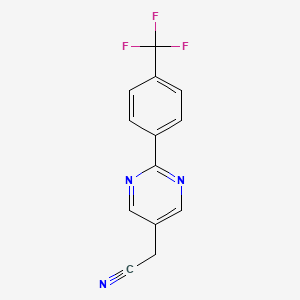

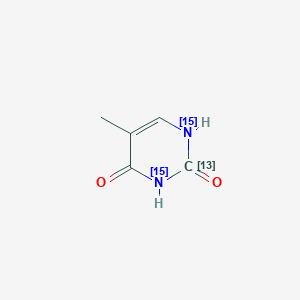
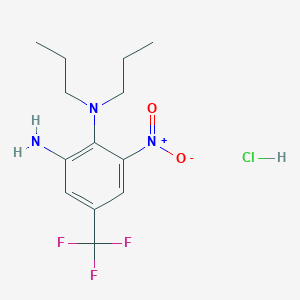
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
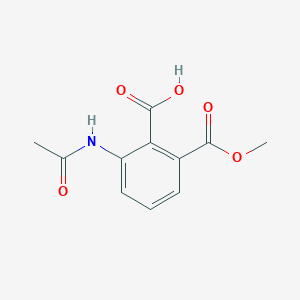

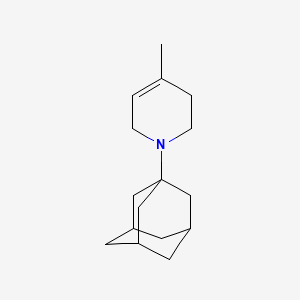
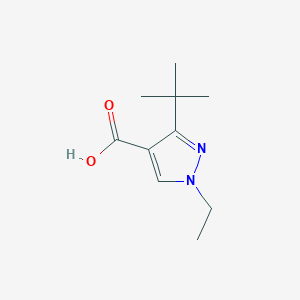
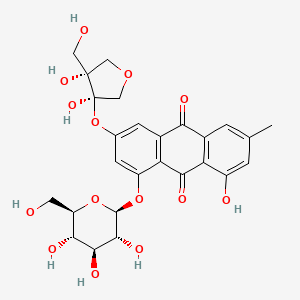
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
